

Spectroscopic Profile of 6-Bromo-2,2'-bipyridine: A Technical Guide

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Compound of Interest

Compound Name: **6-Bromo-2,2'-bipyridine**

Cat. No.: **B106941**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **6-Bromo-2,2'-bipyridine**, a key heterocyclic compound utilized in various fields, including the development of organic light-emitting diodes (OLEDs) and as a ligand in coordination chemistry. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables provide a structured summary of the available spectroscopic data for **6-Bromo-2,2'-bipyridine**.

¹H NMR (Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 500 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.67	d	4.9	H-6'
8.42-8.37	m	-	H-3, H-3'
7.82	td	7.8, 1.8	H-4'
7.67	t	7.8	H-4
7.49	dd	7.8, 0.8	H-5
7.34-7.32	m	-	H-5'

Note: Peak assignments are based on typical bipyridine chemical shifts and coupling patterns.

^{13}C NMR (Nuclear Magnetic Resonance) Data

A complete, experimentally verified ^{13}C NMR dataset for **6-Bromo-2,2'-bipyridine** is not readily available in the searched literature. However, based on the known shifts of 2,2'-bipyridine and the substituent effects of bromine on a pyridine ring, the expected chemical shifts would be in the aromatic region, typically between 120 and 160 ppm.

IR (Infrared) Spectroscopy Data

Detailed IR peak assignments for **6-Bromo-2,2'-bipyridine** are not explicitly available. However, the IR spectrum of the parent compound, 2,2'-bipyridine, shows characteristic peaks in the frequency range of 1596 cm^{-1} (C=N stretching), $1434\text{-}1476\text{ cm}^{-1}$ (C=C stretching), and $735\text{-}766\text{ cm}^{-1}$ (C-H bending). The presence of the C-Br bond in **6-Bromo-2,2'-bipyridine** would be expected to show a characteristic absorption in the lower frequency "fingerprint" region of the spectrum.

Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI)

m/z (mass-to-charge ratio)	Interpretation
235/237	$[\text{M}+\text{H}]^+$ (Molecular ion peak, showing the characteristic isotopic pattern for a compound containing one bromine atom)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **6-Bromo-2,2'-bipyridine** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a standard 5 mm NMR tube.
 - If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Data Acquisition (^1H NMR):
 - Instrument: A 500 MHz NMR spectrometer.
 - Pulse Program: Standard one-pulse sequence.
 - Temperature: 298 K (25 °C).
 - Spectral Width: Typically 0-10 ppm.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- Data Acquisition (^{13}C NMR):
 - Instrument: A 125 MHz NMR spectrometer (corresponding to a 500 MHz ^1H frequency).

- Pulse Program: Standard proton-decoupled pulse sequence.
- Spectral Width: Typically 0-200 ppm.
- Number of Scans: 1024 or more scans are generally required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Solid Sample):
 - KBr Pellet Method: Grind a small amount of **6-Bromo-2,2'-bipyridine** with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
 - Thin Film Method: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform) and deposit a drop onto a KBr or NaCl plate. Allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder or the KBr pellet without the sample.
 - Place the sample in the spectrometer and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

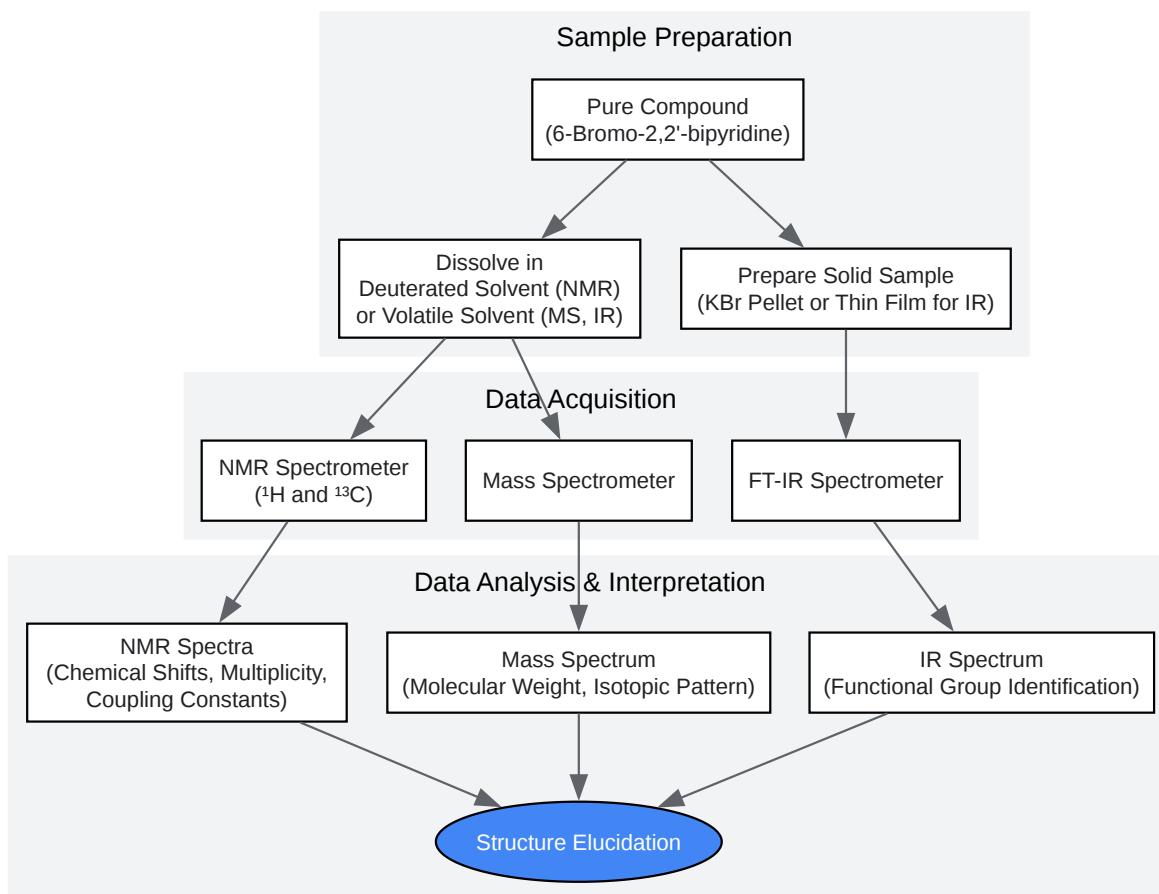
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of **6-Bromo-2,2'-bipyridine** in a suitable solvent compatible with electrospray ionization, such as methanol or acetonitrile.
- Data Acquisition:
 - Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
 - Mode: Positive ion mode is typically used for nitrogen-containing heterocyclic compounds.

- Analysis: Infuse the sample solution directly into the ESI source and acquire the mass spectrum over a relevant m/z range.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **6-Bromo-2,2'-bipyridine**.



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Caption: A logical workflow for the spectroscopic analysis of **6-Bromo-2,2'-bipyridine**.

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